
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclopropane and is known for its unique structural features, which include a cyclopropane ring substituted with a 2-methyl-1-propenyl group and two ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methyl-1-propenyl magnesium bromide with dimethyl 1,2-cyclopropanedicarboxylate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the active cyclopropane derivative, which can then interact with biological molecules. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Chrysanthemic acid: A related compound with similar structural features but different functional groups.
Phenothrin: Another cyclopropane derivative used as an insecticide.
Jasmolin I: A compound with a similar cyclopropane core but different substituents.
Uniqueness
3-(2-Methyl-1-propenyl)-1,2-cyclopropanedicarboxylic acid dimethyl ester is unique due to its specific combination of a cyclopropane ring with ester groups and a 2-methyl-1-propenyl substituent
属性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
dimethyl 3-(2-methylprop-1-enyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-6(2)5-7-8(10(12)14-3)9(7)11(13)15-4/h5,7-9H,1-4H3 |
InChI 键 |
HNTGAUJHBZUCRH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1C(C1C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


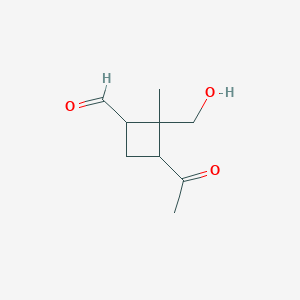

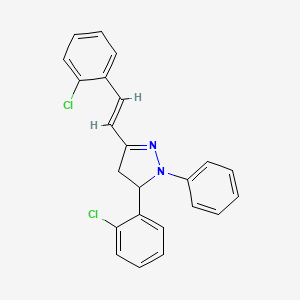

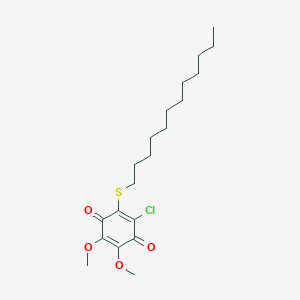
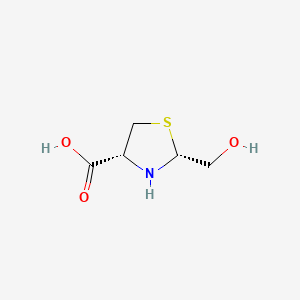
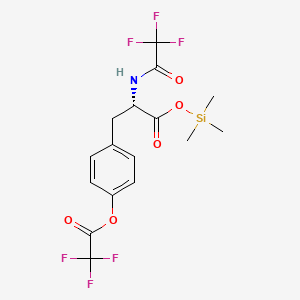
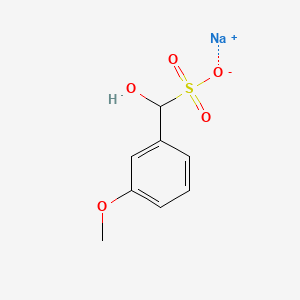
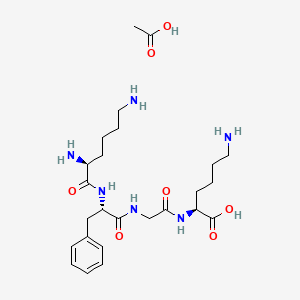

![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
